molecular formula C13H11ClFN3O B2550800 N-(4-Chloro-3-fluorophenyl)-5,6-dimethylpyrimidine-4-carboxamide CAS No. 2415535-49-6

N-(4-Chloro-3-fluorophenyl)-5,6-dimethylpyrimidine-4-carboxamide

Cat. No.: B2550800
CAS No.: 2415535-49-6
M. Wt: 279.7
InChI Key: PTHRHVBMZUDNHT-UHFFFAOYSA-N
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Description

N-(4-Chloro-3-fluorophenyl)-5,6-dimethylpyrimidine-4-carboxamide is a synthetic organic compound characterized by its unique chemical structure, which includes a pyrimidine ring substituted with chloro and fluoro groups on a phenyl ring. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-Chloro-3-fluorophenyl)-5,6-dimethylpyrimidine-4-carboxamide typically involves the following steps:

    Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction between appropriate aldehydes and amidines under acidic or basic conditions.

    Substitution Reactions: The introduction of chloro and fluoro groups on the phenyl ring is achieved through electrophilic aromatic substitution reactions. Common reagents include chlorinating agents like thionyl chloride and fluorinating agents such as Selectfluor.

    Amidation: The final step involves the formation of the carboxamide group through the reaction of the substituted pyrimidine with an amine, typically using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

Industrial Production Methods

In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for higher yields and purity, using continuous flow reactors for better control over reaction parameters, and employing purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: This compound can undergo oxidation reactions, particularly at the methyl groups on the pyrimidine ring, using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can target the carboxamide group, converting it to an amine using reducing agents such as lithium aluminum hydride.

    Substitution: The chloro and fluoro groups on the phenyl ring can be substituted with other nucleophiles under appropriate conditions. For example, nucleophilic aromatic substitution can replace the chloro group with an amine or thiol.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium amide in liquid ammonia for nucleophilic aromatic substitution.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of primary amines.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

N-(4-Chloro-3-fluorophenyl)-5,6-dimethylpyrimidine-4-carboxamide has several applications in scientific research:

    Medicinal Chemistry: It is investigated for its potential as an antimicrobial, anticancer, and anti-inflammatory agent due to its ability to interact with various biological targets.

    Biological Studies: Used in studies to understand the interaction of pyrimidine derivatives with enzymes and receptors.

    Chemical Biology: Employed as a probe to study cellular pathways and mechanisms involving pyrimidine-based compounds.

    Industrial Applications: Potential use in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of N-(4-Chloro-3-fluorophenyl)-5,6-dimethylpyrimidine-4-carboxamide involves its interaction with molecular targets such as enzymes and receptors. The chloro and fluoro substituents enhance its binding affinity and specificity towards these targets. The compound can inhibit enzyme activity or modulate receptor functions, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-Chloro-3-fluorophenyl)-2-aminopyrimidine
  • N-(4-Chloro-3-fluorophenyl)-5-methylpyrimidine-4-carboxamide
  • N-(4-Chloro-3-fluorophenyl)-6-methylpyrimidine-4-carboxamide

Uniqueness

N-(4-Chloro-3-fluorophenyl)-5,6-dimethylpyrimidine-4-carboxamide is unique due to the specific substitution pattern on the pyrimidine ring, which imparts distinct chemical and biological properties. The presence of both chloro and fluoro groups enhances its stability and reactivity, making it a valuable compound for various applications.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and unique features

Properties

IUPAC Name

N-(4-chloro-3-fluorophenyl)-5,6-dimethylpyrimidine-4-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11ClFN3O/c1-7-8(2)16-6-17-12(7)13(19)18-9-3-4-10(14)11(15)5-9/h3-6H,1-2H3,(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PTHRHVBMZUDNHT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=CN=C1C(=O)NC2=CC(=C(C=C2)Cl)F)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11ClFN3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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